Pentachlorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of pentachlorobenzonitrile has been optimized to achieve high yields and purity. Xiao Xiu-rong (2009) detailed an improved process using a pesticide fixed bed production line, resulting in a yield of 91.60% and purity of 96.50% under specific conditions (Xiao Xiu-rong, 2009).
Molecular Structure Analysis
The structure of pentachlorobenzonitrile and related compounds has been explored through X-ray diffraction and other spectroscopic methods. Sharutin and Sharutina (2014) synthesized triphenylbismuth bis(pentachlorobenzoate) and analyzed its molecular structure, revealing a distorted trigonal bipyramidal coordination around bismuth atoms (Sharutin & Sharutina, 2014).
Chemical Reactions and Properties
Pentachlorobenzonitrile undergoes various chemical reactions, leading to the formation of novel compounds. For example, its reaction with benzylmagnesium chloride yields pentabenzyltantalum, showcasing its reactivity and application in synthesizing metal-organic complexes (Groysman et al., 2003).
Physical Properties Analysis
The physical properties of pentachlorobenzonitrile and derivatives, such as melting points, boiling points, and solubility, are crucial for their application in material science and chemistry. These properties are determined through experimental measurements and contribute to understanding the compound's behavior in various conditions.
Chemical Properties Analysis
The chemical properties of pentachlorobenzonitrile, including its reactivity, stability, and interactions with other substances, are studied to explore its potential applications. Wakefield and Wright (1970) investigated the cycloaddition reactions of pentachlorobenzonitrile N-oxide, highlighting its reactivity and potential for synthesizing isoxazolines and isoxazoles (Wakefield & Wright, 1970).
Scientific Research Applications
Biotransformation in Microorganisms : A study by Murphy, Drotar, and Fall (1982) demonstrated that Tetrahymena thermophila can metabolize pentachloronitrobenzene into less harmful compounds, potentially reducing its environmental impact (Murphy, Drotar, & Fall, 1982).
Chemical Composition and Toxicity : Johnson et al. (1973) discussed pentachlorophenol, a related compound, noting its use as an antimicrobial agent with a specific composition and minimal contaminant presence (Johnson, Gehring, Kociba, & Schwertz, 1973).
Chemical Synthesis : Hui (2007) described a cost-effective method for synthesizing 2,3,4,5,6-pentafluorobenzoic acid from pentachlorobenzonitrile (Hui, 2007).
Cellulose Synthase Activity in Plants : Debolt et al. (2007) found that cellulose synthase subunits accumulate in localized regions on the plasma membrane of Arabidopsis hypocotyl cells after treatment with a related compound, 2,6-Dichlorobenzonitrile, suggesting a mechanism for cellulose inhibition in plants (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).
Environmental Preservation : Gordon (1956) discussed pentachlorophenol as a stable and toxic chemical used for timber preservation (Gordon, 1956).
Abiotic Degradation in Soil and Sediments : Klupinski, Chin, and Traina (2004) explored the abiotic degradation of pentachloronitrobenzene in anoxic soils and sediments, emphasizing the role of iron oxide nanoparticles in this process (Klupinski, Chin, & Traina, 2004).
Optimal Synthesis Conditions : Xiao Xiu-rong (2009) identified optimal process conditions for synthesizing pentachlorobenzonitrile (Xiao Xiu-rong, 2009).
Water Pollution and Biocide Use : Tanjore and Viraraghavan (1994) reported on pentachlorophenol's use as a biocide and its impact on water pollution, including available treatment technologies for its removal (Tanjore & Viraraghavan, 1994).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INICGXSKJYKEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175084 | |
Record name | Pentachlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorobenzonitrile | |
CAS RN |
20925-85-3 | |
Record name | Pentachlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentachlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTACHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5H4XYT8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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